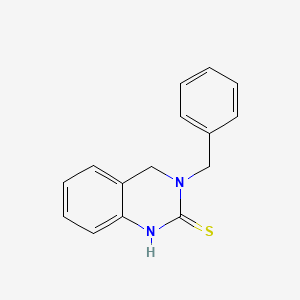
3-Benzyl-1,4-dihydroquinazoline-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-1,4-dihydroquinazoline-2-thione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1,4-dihydroquinazoline-2-thione typically involves the reaction of 2-aminobenzylamine with benzyl isothiocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-1,4-dihydroquinazoline-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding dihydroquinazoline derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Benzyl-1,4-dihydroquinazoline-2-thione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Benzyl-1,4-dihydroquinazoline-2-thione involves its interaction with specific molecular targets. For instance, as a T-type calcium channel blocker, it inhibits the influx of calcium ions, which can modulate various physiological processes. As an inhibitor of β-secretase, it prevents the formation of amyloid plaques, which are associated with Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroquinazoline-2-thione: Lacks the benzyl group but shares similar chemical properties.
1,4-Dihydroquinazoline-2-thione: Similar structure but different substitution pattern.
Quinazoline-2-thione: Parent compound without the dihydro or benzyl groups.
Uniqueness
3-Benzyl-1,4-dihydroquinazoline-2-thione is unique due to the presence of both the benzyl and thione groups, which confer distinct chemical reactivity and potential biological activities. Its ability to act as a selective T-type calcium channel blocker and β-secretase inhibitor sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C15H14N2S |
|---|---|
Poids moléculaire |
254.4 g/mol |
Nom IUPAC |
3-benzyl-1,4-dihydroquinazoline-2-thione |
InChI |
InChI=1S/C15H14N2S/c18-15-16-14-9-5-4-8-13(14)11-17(15)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,18) |
Clé InChI |
QPHNSQKMOWWKTR-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2NC(=S)N1CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


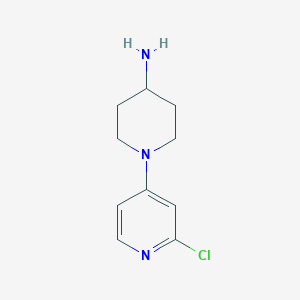

![tert-butyl N-ethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamate](/img/structure/B13870258.png)


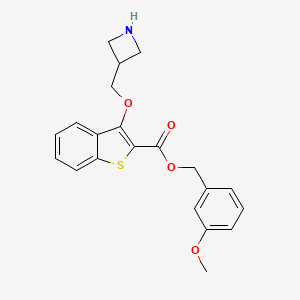
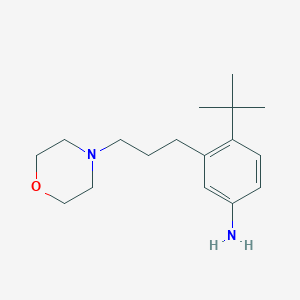
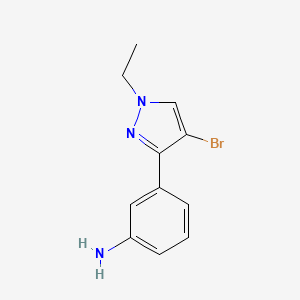
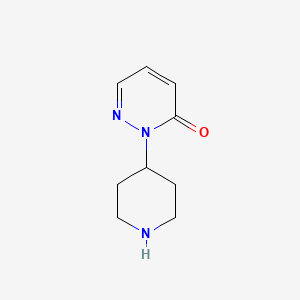
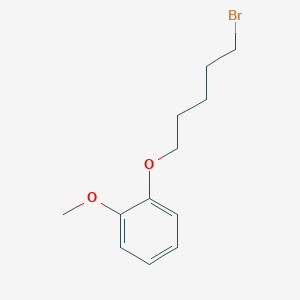
![N-[[2-(4-chlorophenyl)-1,3-oxazol-4-yl]methyl]-N-ethylethanamine](/img/structure/B13870288.png)
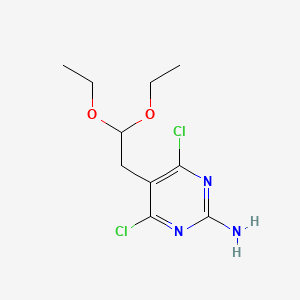
![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)furo[2,3-c]pyridine](/img/structure/B13870308.png)

